

A Comprehensive Technical Guide to 1-Naphthaleneacetamide

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Compound of Interest

Compound Name: 1-Naphthaleneacetamide

Cat. No.: B165140

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Naphthaleneacetamide**, a synthetic auxin analog. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological mechanism of action, tailored for professionals in research and development.

Core Compound Information

CAS Number: 86-86-2[1][2][3][4]

Molecular Structure:

- Molecular Formula: C₁₂H₁₁NO[1][3][4]
- Molecular Weight: 185.22 g/mol [1][4][5]
- IUPAC Name: 2-(naphthalen-1-yl)acetamide[5]
- Synonyms: 1-Naphthylacetamide, NAAM, Amid-Thin, Rootone[1][3][6]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for **1-Naphthaleneacetamide**, facilitating easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Source
Melting Point	180-184 °C	[1][3][5]
Solubility	0.039 mg/mL (at 40 °C)	[5]
Slightly soluble in DMSO and Methanol	[1][7]	
pKa	16.10 ± 0.40 (Predicted)	[1]
Appearance	White to off-white crystalline powder/needles	[1][2][3]

Table 2: Toxicological Data

Test	Species	Route	Value	Source
LD50	Rat	Oral	1690 mg/kg	[2][8]
LD50	Rabbit	Dermal	>2 g/kg	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-Naphthaleneacetamide** are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: Synthesis of 1-Naphthaleneacetamide

This protocol describes the synthesis of **1-Naphthaleneacetamide** from 1-Naphthaleneacetic acid via an acyl chloride intermediate.

Materials:

- 1-Naphthaleneacetic acid
- Dichloromethane (DCM)

- Dimethylformamide (DMF)
- Oxalyl chloride
- Tetrahydrofuran (THF)
- Aqueous ammonia (28%)
- Silica gel for column chromatography
- Chloroform
- Methanol
- Standard laboratory glassware and stirring equipment
- Rotary evaporator

Procedure:

- Acid Chloride Formation:
 - Dissolve 1-naphthaleneacetic acid (0.50 mmol) in dichloromethane (0.8 mL).
 - Add a catalytic amount of DMF.
 - Slowly add oxalyl chloride (1.00 mmol) dropwise while stirring.
 - Continue stirring the reaction mixture at room temperature for 15 minutes.
 - Concentrate the solution under vacuum to remove excess oxalyl chloride and DCM.
- Amidation:
 - Dissolve the resulting residue (naphthalen-1-ylacetyl chloride) in tetrahydrofuran (0.8 mL).
 - Cool the solution to 0 °C in an ice bath.
 - Add aqueous ammonia (7.50 mmol) to the solution.

- Allow the reaction mixture to warm to room temperature and stir for 10 minutes.
- Purification:
 - Concentrate the reaction mixture under vacuum.
 - Purify the crude product by silica gel column chromatography using a chloroform/methanol (10/1) eluent system.
 - The product, **1-Naphthaleneacetamide**, will be obtained as a white solid.

Protocol 2: Analysis of 1-Naphthaleneacetamide by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of **1-Naphthaleneacetamide**.

Instrumentation and Materials:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size)
- **1-Naphthaleneacetamide** standard of known purity
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (optional, for mobile phase modification)
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Procedure:

- Standard Preparation:

- Accurately weigh a known amount of the **1-Naphthaleneacetamide** standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 100 mg/L).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 5, 10, 20, 50, 100 mg/L).
- Sample Preparation:
 - For formulated products, accurately weigh a sample expected to contain a known amount of the active ingredient into a volumetric flask.
 - Dissolve the sample in acetonitrile and dilute to the mark.
 - Filter an aliquot of the sample solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of phosphoric acid (e.g., 0.1-0.35%) may improve peak shape.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 µL.
 - Detection Wavelength: 272 nm.
 - Column Temperature: 25 °C.
- Quantification:
 - Inject the standard solutions to generate a calibration curve of peak area versus concentration.
 - Inject the sample solutions and determine the peak area for **1-Naphthaleneacetamide**.
 - Calculate the concentration of **1-Naphthaleneacetamide** in the sample using the calibration curve.

Mechanism of Action and Signaling Pathway

1-Naphthaleneacetamide acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). Its biological activity is largely attributed to its in-vivo conversion to 1-naphthaleneacetic acid (NAA). Auxins play a critical role in regulating plant growth and development, including cell elongation, division, and differentiation.

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and leading to the expression of auxin-responsive genes.

Below is a simplified representation of the core auxin signaling pathway.

Caption: Simplified Auxin Signaling Pathway.

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Phone: (601) 213-4426
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